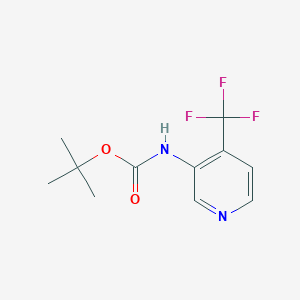

3-(Boc-amino)-4-trifluoromethylpyridine

Vue d'ensemble

Description

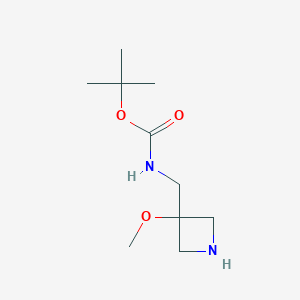

“3-(Boc-amino)-4-trifluoromethylpyridine” is a chemical compound that contains a Boc-protected amino group . The Boc group (tert-butyloxycarbonyl) is a commonly used protective group for amines . It plays a pivotal role in the synthesis of multifunctional targets, especially when amino functions are involved .

Synthesis Analysis

The synthesis of Boc-protected amines often involves the conversion of an amino function to tert-butyl carbamate . This process is generally the first option due to the attractive properties of the resulting Boc-derivative . The Boc group can be cleaved by mild acidolysis . The preparation of Boc-amino acids has been improved over time with better reagents and methods .Molecular Structure Analysis

The molecular structure of Boc-protected compounds has been studied using X-ray crystallography . Evidence for strong interaction between their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

Boc-protected amines are stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Boc can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

The molecular formula of “3-(Boc-amino)-1-propanol” is C8H17NO3 . Its molecular weight is 175.23 g/mol . The compound is stable and can accommodate two protective groups .Applications De Recherche Scientifique

Synthesis and Photovoltaic Applications

Boc-L-Lysine derivatives, including those related to 3-(Boc-amino)-4-trifluoromethylpyridine, have been utilized in the synthesis of redox-active amino acids. These derivatives are significant for engineering light-harvesting proteins and photovoltaic cells. Such derivatives, bearing electron donors like phenothiazine or redox chromophores such as tris(2,2'-bipyridine)ruthenium(II), demonstrate properties useful in molecular electronic devices (Peek et al., 2009).

Development of Light-Harvesting Peptides

Redox-active amino acids, related to this compound, have been synthesized for incorporation into peptide assemblies. These assemblies are crucial for studying photoinitiated electron or energy transfer. The development of light-harvesting peptides, using these amino acids, is a significant advancement in understanding photoinduced electron transfer and its applications (McCafferty et al., 1995).

Use in Combinatorial Chemistry

Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines, which relate to the chemical structure of this compound, serve as new scaffolds in combinatorial chemistry. These compounds are prepared from piperidine building blocks and are valuable in creating diverse molecular libraries (Schramm et al., 2010).

Enhancing Amino Acid Solubility

4-Dimethylamino-1-t-butoxycarbonylpyridinium chloride, a compound related to this compound, enhances the solubility of amino-acid sodium salts in aqueous solutions. This compound is significant in increasing the effectiveness and yield of BOC-amino acids in various chemical reactions (Guibe-jampel & Wakselman, 1971).

Synthesis of Biologically Active Compounds

The synthesis of 5-amino-1,2,3-triazole-4-carboxylic acid, a molecule structurally related to this compound, is crucial for the preparation of peptidomimetics and biologically active compounds. These compounds find extensive use in the development of pharmaceuticals and therapeutic agents (Ferrini et al., 2015).

Mécanisme D'action

Target of Action

The primary target of 3-(Boc-amino)-4-trifluoromethylpyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new bonds, contributing to the success of the SM cross-coupling reaction .

Biochemical Pathways

The compound is involved in the SM cross-coupling reaction pathway . This pathway is crucial for the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .

Pharmacokinetics

The compound’s role in the sm cross-coupling reaction suggests that it may have a significant impact on the bioavailability of other compounds synthesized through this pathway .

Result of Action

The action of this compound results in the formation of new carbon–carbon bonds . This contributes to the synthesis of a wide range of organic compounds, including those used in pharmaceuticals and materials science .

Action Environment

The efficacy and stability of this compound are influenced by the reaction conditions of the SM cross-coupling process . This process is known for its mild and functional group tolerant reaction conditions, suggesting that the compound may be stable and effective under a variety of environmental conditions .

Safety and Hazards

Orientations Futures

Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . Nowadays, Boc is ranked as “one of the most commonly used protective groups for amines” . Other NH-compounds including various protected/acylated amines have also been substituted in this way that thereby give rise to bis-protected amino functions . This suggests that Boc-protection will continue to play a significant role in the field of organic synthesis .

Propriétés

IUPAC Name |

tert-butyl N-[4-(trifluoromethyl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O2/c1-10(2,3)18-9(17)16-8-6-15-5-4-7(8)11(12,13)14/h4-6H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNYTBCUQSYLNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CN=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801141271 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1392804-92-0 | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[4-(trifluoromethyl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801141271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

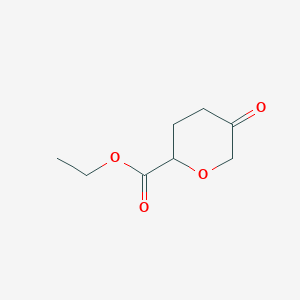

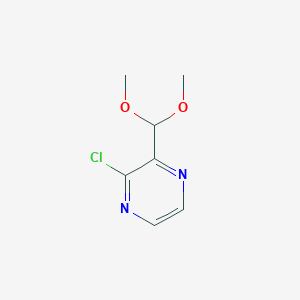

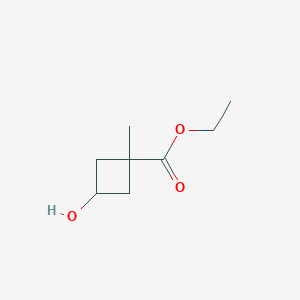

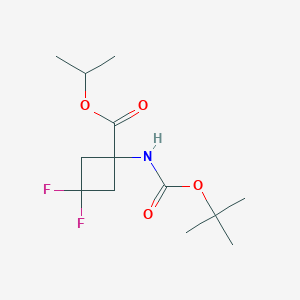

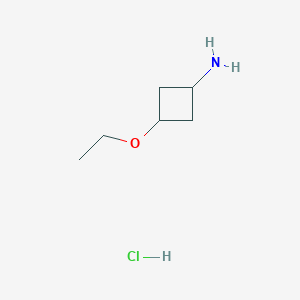

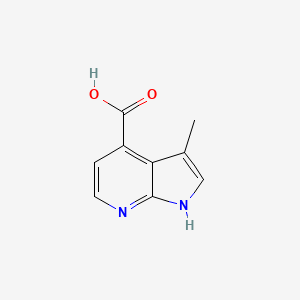

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2,10-Diacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B1404952.png)

![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)

![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)

![5,7-dichloro-2-methyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1404962.png)